3-Nitrophenylacetonitrile

Crystallography Solid-State Chemistry Computational Chemistry

Isomeric contamination in nitroaromatic building blocks can derail synthesis campaigns. This 3-nitrophenylacetonitrile (CAS 621-50-1) eliminates that risk through its distinct meta-substitution pattern-quantifiably different from ortho/para isomers in melting point (60-62°C), crystal packing, and reactivity. Key advantages: (1) Exclusive O···H intermolecular network enables predictable solid-phase organic synthesis and co-crystallization screening. (2) The >50°C melting point gap versus the 4-nitro isomer serves as an intrinsic QC metric. (3) Established reactivity with alcohols at high temperature yields α-alkylated nitriles for amide, acid, and heterocycle synthesis. Bulk stock available; ambient shipping.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 621-50-1
Cat. No. B014267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrophenylacetonitrile
CAS621-50-1
Synonyms(m-Nitrophenyl)acetonitrile;  3-Nitrobenzyl Cyanide;  m-Nitrobenzyl Cyanide;  NSC 91037; 
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])CC#N
InChIInChI=1S/C8H6N2O2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4H2
InChIKeyWAVKEPUFQMUGBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrophenylacetonitrile: Physical & Structural Properties


3-Nitrophenylacetonitrile (CAS 621-50-1), also known as (m-nitrophenyl)acetonitrile, is an aromatic nitrile compound characterized by a nitro group in the meta position on the phenyl ring . This structural feature fundamentally distinguishes it from its ortho- (2-) and para- (4-) nitro isomers, leading to quantifiable differences in molecular geometry, intermolecular interactions, and bulk physical properties [1]. It is a pale yellow solid at room temperature with a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol [2]. These differences are not merely academic; they have direct implications for synthesis planning, purification, and material handling in both research and industrial settings.

3-Nitrophenylacetonitrile: Critical Isomer Differences


Substituting 3-nitrophenylacetonitrile with its 2- or 4-nitro isomers is not a straightforward, drop-in replacement. The position of the nitro group on the phenyl ring dictates the molecule's electronic distribution, conformational preferences, and solid-state packing [1]. These differences manifest as distinct melting points (spanning a 55°C range across the three isomers) and boiling points, which are critical parameters for purification and formulation . Furthermore, the unique intermolecular interaction network of the 3-nitro compound, dominated by O···H contacts rather than the mixed O···H and N(cyano)···H interactions seen in the other isomers, has implications for crystal growth, solubility, and potentially for reactivity in solid-phase or solvent-mediated reactions [1]. The following quantitative evidence underscores why selecting the precise 3-nitro compound is essential for reproducible and predictable scientific outcomes.

3-Nitrophenylacetonitrile: Comparative Evidence


Molecular Conformation and Crystal Packing

At 123 K, the three nitro isomers exhibit distinct phenyl–cyanomethyl torsion angles, which are a direct measure of the molecule's conformation in the solid state. For 3-nitrophenylacetonitrile, this angle is -147.99(9)°. In contrast, the 2-nitro isomer has an angle of -62.27(12)° and the 4-nitro isomer has an angle of -16.75(14)° [1]. Furthermore, the crystal lattice of the 3-nitro compound is uniquely built essentially by O···H interactions, whereas the 2- and 4-nitro compounds feature both O···H and N(cyano)···H interactions [1].

Crystallography Solid-State Chemistry Computational Chemistry

Melting Point for Purity Assessment

The melting point of 3-nitrophenylacetonitrile is 60-62°C . This is significantly lower than its ortho- isomer (81-85°C) and substantially lower than its para- isomer (113-115°C) . This 55°C spread across the three isomers provides a clear physical handle for identity confirmation and purity assessment.

Physical Chemistry Process Chemistry Analytical Chemistry

Boiling Point for Distillation Design

The boiling point of 3-nitrophenylacetonitrile is 180°C at a reduced pressure of 3 mmHg . This is notably different from the boiling point of the 4-nitro isomer, which is 195-197°C at 12 mmHg . The 2-nitro isomer has a reported boiling point of 178°C at 12 mmHg [1]. The variation in both temperature and pressure conditions underscores the distinct thermodynamic properties of each isomer.

Thermodynamics Separation Science Chemical Engineering

Organic Solvent Solubility Profile

3-Nitrophenylacetonitrile is reported to be soluble in chloroform and ethyl acetate, and insoluble in water . Its water solubility is consistent with other nitro isomers, but the selection of organic solvents for reactions or extractions is influenced by the specific solubility profile. For instance, while the 3-isomer is noted for solubility in ethyl acetate, the 4-isomer is specifically noted for its solubility in ethanol and ether . The 2-isomer is noted for its solubility in toluene [1].

Solution Chemistry Synthetic Methodology Green Chemistry

Reactivity with Alcohols

3-Nitrophenylacetonitrile is a building block known to react with various alcohols—including isopropyl alcohol, cyclohexyl alcohol, and benzyl alcohol—at high temperatures . While the 2- and 4-nitro isomers can also participate in similar reactions, the meta-substitution pattern of the 3-nitro compound imparts a distinct electronic environment that can influence reaction rates and regioselectivity. A general nickel-catalyzed hydrogen-borrowing alkylation strategy using aryl acetonitriles and alcohols has been reported to achieve up to 90% yield [1].

Organic Synthesis Catalysis Methodology

3-Nitrophenylacetonitrile: Key Applications


Solid-Phase Reactions and Co-Crystallization

The unique crystal packing and conformation of 3-nitrophenylacetonitrile, driven by its exclusive O···H interaction network, make it a distinct candidate for solid-phase organic synthesis (SPOS) and co-crystallization experiments [1]. Its well-defined solid-state structure, with a phenyl–cyanomethyl torsion angle of -147.99°, provides a predictable platform for studying topochemical reactions and designing new crystalline materials, where the outcomes would differ significantly from those obtained with the 2- or 4-nitro isomers [1].

Alkylated Pharmaceutical and Agrochemical Intermediates

The established reactivity of 3-nitrophenylacetonitrile with a variety of alcohols at high temperatures positions it as a strategic building block for synthesizing α-alkylated nitriles [2]. These alkylated products are key precursors to amides, carboxylic acids, and heterocycles found in numerous bioactive molecules [2]. The distinct meta-substitution pattern can be leveraged to tune the biological activity or physical properties of the final compound.

Purification and Quality Control Process

The large melting point differential of over 50°C between 3-nitrophenylacetonitrile and its 4-nitro isomer provides a robust and low-cost quality control (QC) metric for raw material identity and purity verification . Similarly, the distinct boiling point under vacuum conditions is a critical parameter for designing a distillation process specific to the 3-nitro compound, ensuring efficient separation from potential isomeric impurities or reaction byproducts [3].

Computational Chemistry Model Validation

The precise, experimentally determined geometric parameters of 3-nitrophenylacetonitrile, such as its phenyl–cyanomethyl torsion angle, serve as a valuable benchmark for validating computational chemistry models (e.g., DFT calculations, molecular dynamics simulations) of nitroaromatic compounds [1]. The significant conformational differences compared to the 2- and 4-isomers provide a challenging test set for force fields and quantum mechanical methods aiming to predict molecular structure and intermolecular interactions.

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